Product packaging for 3-(3,4-Dichlorophenyl)phenol(Cat. No.:CAS No. 14962-34-6)

3-(3,4-Dichlorophenyl)phenol

Cat. No.: B3047936
CAS No.: 14962-34-6
M. Wt: 239.09 g/mol
InChI Key: FCXOWNOEJINOLM-UHFFFAOYSA-N
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Description

Contextualization within Dichlorophenyl Phenols Research

Dichlorophenyl phenols are a class of compounds characterized by a phenol (B47542) ring linked to a dichlorinated phenyl ring. The specific positioning of the chlorine atoms and the linkage between the two rings significantly influences the molecule's chemical and physical properties. Research into this class of compounds often explores their synthesis, reactivity, and potential applications.

The broader family of dichlorophenyl phenols includes various isomers, with the chlorine atoms and the phenyl group at different positions on the phenol ring. For instance, 4-(2,4-Dichlorophenyl)phenol is a structural analog that has been studied for its distinct chemical architecture. vulcanchem.com The addition of a phenyl group to a simpler structure like 2,4-dichlorophenol (B122985) increases molecular complexity and is expected to raise the melting point due to the larger molecular size. vulcanchem.com

The table below provides a comparative look at related dichlorophenyl phenol structures.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-(3,4-Dichlorophenyl)phenolC₁₂H₈Cl₂O239.1053890-77-0
4-(2,4-Dichlorophenyl)phenolC₁₂H₈Cl₂O239.0953890-76-9 vulcanchem.com
4-(3,4-Dichlorophenyl)phenolC₁₂H₈Cl₂O239.1053890-77-0 chemscene.com
3-Bromo-5-(2,4-dichlorophenyl)phenolC₁₂H₇BrCl₂O317.991262003-45-1 smolecule.com
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol (B13437845)C₁₂H₅Cl₅O342.42Not Available smolecule.com

This table is generated based on available data from various chemical suppliers and research articles.

Overview of Research Trajectories for Aryl-Substituted Phenols

Aryl-substituted phenols, a larger category that includes this compound, are a cornerstone in various fields of chemical research. The introduction of an aryl group to a phenol backbone can significantly alter its electronic properties, reactivity, and biological activity.

Research in this area follows several key trajectories:

Synthesis and Methodology: A significant portion of research is dedicated to developing new and efficient methods for synthesizing aryl-substituted phenols. This includes exploring novel catalysts and reaction conditions. For instance, recent studies have focused on the ipso-hydroxylation of arylboronic acids and the rearrangement of alkynyl cyclohexadienones to produce meta-substituted phenols, which are traditionally difficult to synthesize. researchgate.net The synthesis of related structures, like dichlorophenyl isocyanates, which can be used to create derivatives, is also an active area of investigation. chemicalbook.com

Structural Analysis: The three-dimensional structure of these molecules is crucial for understanding their function. Techniques like X-ray crystallography are used to determine the precise arrangement of atoms and the angles between the aromatic rings. For example, in a related Schiff base compound, the angle between the dichlorophenylimino and phenol groups was found to be 19.5 (5)°. iucr.org

Chemical Reactivity: The presence of both a phenol and a chlorinated aryl group allows for a range of chemical transformations. Research explores reactions such as oxidation, reduction, and substitution to create new derivatives with potentially useful properties. smolecule.com The phenolic hydroxyl group makes the molecule relatively acidic due to electron delocalization, influencing its reactivity. universalclass.com

Applications in Material Science and Biology: Halogenated aromatic compounds are sometimes investigated as precursors for polymers and other functional materials. smolecule.com Furthermore, the structural motifs present in aryl-substituted phenols are found in many commercial herbicides and have been explored for antimicrobial and antifungal activities. smolecule.comiucr.org For example, some halogenated phenolic compounds are known to exhibit antibacterial properties. smolecule.com

Recent advancements have even shown the spontaneous transformation of phenols into highly reactive aryl carbocations in aqueous microdroplets, opening new avenues for aromatic SN1 reactions at the air-water interface. nih.gov This highlights the dynamic and evolving nature of research into aryl-substituted phenols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O B3047936 3-(3,4-Dichlorophenyl)phenol CAS No. 14962-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dichlorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXOWNOEJINOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164357
Record name (1,1'-Biphenyl)-3-ol, 3',4'-dichloro-
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Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14962-34-6
Record name 3′,4′-Dichloro[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14962-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-ol, 3',4'-dichloro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-ol, 3',4'-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigation of Biological Activities and Mechanistic Pathways of 3 3,4 Dichlorophenyl Phenol and Its Analogs

Enzyme Inhibition Studies

The 3,4-dichlorophenyl group is a critical pharmacophore in a variety of enzyme inhibitors. Its electron-withdrawing and steric properties often enhance binding affinity and selectivity for the target enzyme's active site. The following sections detail the inhibitory activities of compounds containing this moiety against specific enzymes.

Urease Inhibition by 3,4-Dichlorophenyl-Containing Furan (B31954) Chalcones

Furan chalcones, a class of oxygen-containing heterocyclic compounds, have been investigated for their therapeutic potential, including their ability to inhibit urease. nih.gov In a study exploring a series of furan chalcone (B49325) derivatives, the compound 1-phenyl-3-[5-(3,4-dichlorophenyl)-2-furyl]-2-propen-1-one (a structural analog of 3-(3,4-Dichlorophenyl)phenol) demonstrated significant urease inhibition. researchgate.net

This particular analog, featuring a 3,4-dichloro substitution on the phenyl ring, recorded a half-maximal inhibitory concentration (IC₅₀) value of 21.05 ± 3.52 µM. researchgate.net This potency is comparable to the standard urease inhibitor, thiourea. The study highlighted that the position of the chloro groups on the phenyl ring is crucial for the inhibitory activity. For instance, analogs with 2,5-dichloro (IC₅₀ = 16.13 ± 2.45 µM) and 2,4-dichloro (IC₅₀ = 33.96 ± 9.61 µM) substitutions also showed promising activity, whereas the 3,5-dichloro substituted analog was inactive. researchgate.net This suggests that the substitution pattern directly influences the compound's interaction with the enzyme's active site. researchgate.net

Compound NameSubstitutionIC₅₀ (µM)
1-phenyl-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one2,5-dichloro16.13 ± 2.45
1-phenyl-3-[5-(3,4-dichlorophenyl)-2-furyl]-2-propen-1-one3,4-dichloro21.05 ± 3.52
Thiourea (Reference)N/A21.25 ± 0.15
1-phenyl-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one2,4-dichloro33.96 ± 9.61
1-phenyl-3-[5-(3,5-dichlorophenyl)-2-furyl]-2-propen-1-one3,5-dichloroInactive

Data sourced from research on furan chalcone derivatives as urease inhibitors. researchgate.net

Steroid Sulfatase Inhibition by Phenol (B47542) Derivatives

Steroid sulfatase (STS) is a crucial enzyme in the biosynthesis of steroid hormones, and its inhibition is a therapeutic strategy for hormone-dependent diseases like breast cancer. rsc.orgnih.gov Research into nonsteroidal STS inhibitors has explored various phenol derivatives. rsc.orgnih.govtocris.com One study developed a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives and evaluated their STS inhibitory activity. rsc.orgnih.gov

Within this series, analogs featuring dichloro-substitutions on the terminal phenyl ring were synthesized and tested. The 3,5-diCl-substituted analog, in particular, demonstrated potent inhibitory effects, with a residual STS activity of 17.34% when tested at a 0.5 μM concentration. rsc.orgnih.gov This high level of inhibition highlights the importance of the dichlorophenyl moiety for potent interaction with the STS enzyme. rsc.orgnih.gov The development of these nonsteroidal inhibitors is significant as they may avoid the side effects associated with steroidal drugs. rsc.orgnih.gov

Compound ClassSubstitution PatternResidual STS Activity (%) at 0.5 µM
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol3,5-diCl17.34
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenolIodine-substitutedPotent inhibition noted
Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenolAlkyl-substitutedRelevant inhibition noted

Data derived from studies on sulfamoylated phenol derivatives as STS inhibitors. rsc.orgnih.gov

DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase) Inhibition by α-3,4-Dichlorophenyl-Substituted Analogs

The enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a key component of the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum, but absent in humans. medkoo.comgoogle.com This makes DXR an attractive target for novel anti-infective drugs. medkoo.comgoogle.com

Researchers have synthesized analogs of the natural DXR inhibitor FR900098 with lipophilic substitutions to improve cellular uptake and activity. medkoo.comgoogle.com A series of analogs featuring an α-3,4-dichlorophenyl substituent were designed to enhance DXR inhibition. medkoo.com The inclusion of the 3,4-dichlorophenyl group was shown to improve activity against P. falciparum. medkoo.com One of the most potent compounds in this series, which combined the α-3,4-dichlorophenyl group with specific N-alkoxy substituents, displayed nanomolar activity against P. falciparum DXR (PfDXR). google.com However, these analogs were generally less active against M. tuberculosis DXR (MtbDXR), potentially due to steric clashes between the dichlorophenyl group and a tryptophan residue near the MtbDXR binding site. medkoo.com

Compound SeriesTarget OrganismKey Finding
α-3,4-dichlorophenyl FR900098 analogsPlasmodium falciparumGreatly increased activity compared to the parent compound, with some analogs showing nM potency against PfDXR. google.comresearchgate.net
α-3,4-dichlorophenyl FR900098 analogsMycobacterium tuberculosisGenerally weak activity against MtbDXR, possibly due to steric hindrance. medkoo.com

Findings are based on research into lipophilic FR900098 analogs. medkoo.comgoogle.comresearchgate.net

Monoamine Oxidase Inhibition by 3-(3,4-Dichlorophenyl)-Oxadiazole Derivatives

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoaminergic neurotransmitters, and selective MAO-B inhibition is a well-established strategy for treating Parkinson's disease. rcsb.org A novel compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was synthesized and evaluated for its potential as a human MAO inhibitor. rcsb.orgnih.gov

This oxadiazole derivative, which incorporates the 3,4-dichlorophenyl moiety, demonstrated highly potent and selective inhibition of MAO-B with an IC₅₀ value of 0.036 µM. rcsb.org In contrast, it showed only weak inhibition of the MAO-A isoform, with an IC₅₀ value of 150 µM. rcsb.org This high selectivity for MAO-B makes this compound a promising candidate for the development of new therapeutic agents for neurodegenerative disorders. rcsb.orgnih.gov The introduction of the 3,4-dichlorophenyl substituent into the oxadiazole core has been noted in related studies as being crucial for both potency and selectivity towards MAO-B. jci.org

CompoundTargetIC₅₀ (µM)
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036 ± 0.012
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150 ± 7.88
Safinamide (Reference)MAO-B0.048
Toloxatone (Reference)MAO-A3.92

Data from in vitro inhibition studies of human MAO-A and MAO-B.

mPGES-1 and COX Enzyme Inhibition by Oxadiazole Derivatives

Microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, catalyzing the production of prostaglandin E₂ (PGE₂). selleckchem.com As such, it has become an important target for the development of novel anti-inflammatory drugs that may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which target cyclooxygenase (COX) enzymes. selleckchem.commdpi.com

Derivatives of 1,3,4-oxadiazole (B1194373) represent a significant scaffold with various biological activities, including anti-inflammatory effects. selleckchem.com Studies have synthesized and evaluated series of 1,3,4-oxadiazole derivatives for their inhibitory activity against mPGES-1. selleckchem.commdpi.com While specific analogs containing the 3,4-dichlorophenyl group were not the primary focus of all available studies, the oxadiazole scaffold itself has shown promise. For example, one study reported a 1,3,4-oxadiazole derivative that inhibited mPGES-1 with an IC₅₀ of 4.95 µM. selleckchem.commdpi.com Another investigation into novel 1,3,4-oxadiazole derivatives identified compounds with potent human mPGES-1 inhibition, with IC₅₀ values in the nanomolar range (5.6-82.3 nM). These findings underscore the potential of the oxadiazole core structure in designing potent mPGES-1 inhibitors. selleckchem.com

Influence on Sex Steroid Synthesis Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase, Cytochrome P450s) by Dichlorophenyl-Containing Metabolites

Dichlorophenyl-containing compounds have been shown to interact with and modulate the activity of enzymes critical to the synthesis and metabolism of sex steroids. These enzymes include 17β-hydroxysteroid dehydrogenases (17β-HSDs) and various cytochrome P450 (CYP) enzymes. psu.edumdpi.comwikipedia.org

17β-Hydroxysteroid Dehydrogenases (17β-HSDs) are a group of enzymes that play a pivotal role in the final steps of sex steroid biosynthesis, catalyzing the interconversion of less active 17-ketosteroids to their more potent 17β-hydroxy forms, and vice versa. wikipedia.org For instance, they are responsible for the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol (B170435). wikipedia.org Several types of 17β-HSD exist, each with specific tissue distribution and substrate preferences. wikipedia.org For example, 17β-HSD type 1 is primarily involved in the activation of estrogens, while type 2 is involved in their inactivation. mdpi.com Studies have shown that certain environmental compounds can inhibit these enzymes, thereby disrupting local estrogen and androgen balance. mdpi.com For example, some paraben compounds have been found to inhibit both 17β-HSD1 and 17β-HSD2. mdpi.com

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that are central to the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals, as well as endogenous compounds like steroids. mdpi.comwikipedia.org CYPs are involved in multiple steps of steroidogenesis, including the initial conversion of cholesterol and subsequent modifications that lead to the production of various steroid hormones. psu.edu The activity of these enzymes can be either induced or inhibited by various chemical compounds, leading to altered hormone metabolism. psu.edumdpi.com For example, the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS) is metabolized by specific CYP isozymes to hydroxylated products that are implicated in its toxicity. oup.com Furthermore, the induction of certain CYP enzymes can lead to increased degradation of steroid hormones, potentially disrupting endocrine function. psu.edu

The table below summarizes the key enzymes involved in sex steroid synthesis that can be influenced by dichlorophenyl-containing metabolites.

Enzyme FamilySpecific Enzyme ExamplesRole in Steroid SynthesisEffect of Dichlorophenyl-Containing Metabolites
17β-Hydroxysteroid Dehydrogenases (17β-HSDs) 17β-HSD Type 1Converts estrone to the more potent estradiol. mdpi.comInhibition can decrease active estrogen levels. mdpi.com
17β-HSD Type 2Inactivates estradiol to estrone. wikipedia.orgmdpi.comInhibition can increase local estrogen concentrations. mdpi.com
17β-HSD Type 3Converts androstenedione to testosterone. nih.govInhibition can lead to decreased testosterone production. nih.gov
Cytochrome P450s (CYPs) CYP19 (Aromatase)Converts androgens to estrogens. psu.eduInhibition can lead to higher testosterone and lower estrogen levels. psu.edu
Various CYP isozymesInvolved in multiple steps of steroid synthesis and metabolism. psu.edumdpi.comwikipedia.orgInduction or inhibition can alter the balance of steroid hormones. psu.eduoup.com

Receptor Binding and Modulatory Effects

Halogenated phenol Schiff bases, a class of compounds that can be analogous to this compound, have been investigated for their potential to interact with and modulate the activity of key neurotransmitter receptors, specifically the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. trdizin.gov.trdergipark.org.tr These receptors are significant targets for antipsychotic medications. dergipark.org.tr

A study on a tetrahalogenated Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol (THSB), demonstrated its antagonistic effects on both serotonin 5-HT2A and dopamine D2 receptors. trdizin.gov.trdergipark.org.trresearchgate.net The antagonistic activity of THSB was compared to the known antipsychotic drugs clozapine (B1669256) and risperidone (B510). trdizin.gov.trdergipark.org.trresearchgate.net

For the dopamine D2 receptor , THSB exhibited a stronger antagonistic effect than clozapine. trdizin.gov.trdergipark.org.trresearchgate.net However, risperidone was found to be the most potent antagonist for this receptor. trdizin.gov.trdergipark.org.trresearchgate.net The binding energies, which indicate the strength of the interaction, were reported as -8.30 kcal/mol for THSB, -8.07 kcal/mol for clozapine, and -11.84 kcal/mol for risperidone. trdizin.gov.trdergipark.org.trresearchgate.net

Regarding the serotonin 5-HT2A receptor , both risperidone and clozapine showed stronger antagonistic effects than THSB. trdizin.gov.trdergipark.org.trresearchgate.net The binding energies for this receptor were -6.94 kcal/mol for THSB, -10.10 kcal/mol for clozapine, and -11.47 kcal/mol for risperidone. trdizin.gov.trdergipark.org.trresearchgate.net

The table below presents the comparative binding energies of the halogenated phenol Schiff base (THSB) and reference antipsychotics at the dopamine D2 and serotonin 5-HT2A receptors.

CompoundDopamine D2 Receptor Binding Energy (kcal/mol)Serotonin 5-HT2A Receptor Binding Energy (kcal/mol)
THSB -8.30 trdizin.gov.trdergipark.org.trresearchgate.net-6.94 trdizin.gov.trdergipark.org.trresearchgate.net
Clozapine -8.07 trdizin.gov.trdergipark.org.trresearchgate.net-10.10 trdizin.gov.trdergipark.org.trresearchgate.net
Risperidone -11.84 trdizin.gov.trdergipark.org.trresearchgate.net-11.47 trdizin.gov.trdergipark.org.trresearchgate.net

These findings suggest that the halogenated phenol Schiff base structure has the potential to act as a dual antagonist for both D2 and 5-HT2A receptors, a characteristic shared by many atypical antipsychotic drugs. dergipark.org.tr

Cellular Pathway Modulation and Associated Biological Responses

Sterically hindered phenol hybrids, which are structurally related to this compound, have been shown to modulate key cellular metabolic pathways, including glycolysis and mitochondrial function. mdpi.comdntb.gov.uanih.gov These compounds exhibit a "chameleonic" ability to switch from being antioxidants in healthy tissues to cytotoxic agents in tumor cells. mdpi.comdntb.gov.uanih.gov

One of the ways these compounds exert their effects is by inhibiting the process of glycolysis in cancer cells. mdpi.comdntb.gov.uanih.gov This is significant because many cancer cells rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect. mdpi.comresearchgate.net By targeting this metabolic pathway, sterically hindered phenol hybrids can selectively disrupt the energy supply of tumor cells. mdpi.comresearchgate.net Molecular docking studies have suggested that the activator allosteric center of pyruvate (B1213749) kinase M2, a key enzyme in glycolysis, may be a potential target for these compounds. mdpi.comdntb.gov.uanih.gov

In addition to modulating glycolysis, these compounds also have a pronounced effect on mitochondrial function . mdpi.comdntb.gov.uanih.gov They have been observed to cause a dissipation of the mitochondrial membrane potential in isolated rat liver mitochondria. mdpi.comdntb.gov.uanih.gov The depolarization of the mitochondrial membrane is a critical event that can trigger the intrinsic pathway of apoptosis, or programmed cell death. mdpi.comnih.gov Furthermore, some flavonoid-phenolic acid hybrids have been shown to reduce mitochondrial oxidative metabolism by inhibiting mitochondrial complex I activity. mdpi.com This interference with the mitochondrial respiratory chain can lead to an increase in reactive oxygen species (ROS) generation within tumor cells, further contributing to their cytotoxic effects. dntb.gov.uanih.gov

The table below summarizes the effects of sterically hindered phenol hybrids on glycolysis and mitochondrial function.

Cellular ProcessEffect of Sterically Hindered Phenol HybridsPotential Mechanism
Glycolysis Inhibition in tumor cells. mdpi.comdntb.gov.uanih.govTargeting the activator allosteric center of pyruvate kinase M2. mdpi.comdntb.gov.uanih.gov
Mitochondrial Function Dissipation of mitochondrial membrane potential. mdpi.comdntb.gov.uanih.govDirect interaction with the mitochondrial membrane. mdpi.comdntb.gov.uanih.gov
Reduction of mitochondrial oxidative metabolism. mdpi.comInhibition of mitochondrial complex I activity. mdpi.com
Increased generation of reactive oxygen species (ROS) in tumor cells. dntb.gov.uanih.govDisruption of the electron transport chain. nih.gov

Sterically hindered phenol hybrids, which share structural similarities with this compound, have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell models. mdpi.comdntb.gov.uanih.govnih.gov This pro-apoptotic activity is a key component of their potential as anticancer agents.

The induction of apoptosis by these compounds is often linked to their effects on mitochondria. mdpi.comnih.gov As mentioned previously, sterically hindered phenol hybrids can cause depolarization of the mitochondrial membrane. mdpi.comdntb.gov.uanih.gov This event is a critical step in initiating the intrinsic mitochondrial pathway of apoptosis . mdpi.comnih.gov The loss of mitochondrial membrane integrity can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

For instance, specific SHP/urea (B33335) hybrids have been shown to induce apoptosis in HuTu 80 (human duodenal adenocarcinoma) cells through this intrinsic mitochondrial pathway. mdpi.comdntb.gov.uanih.gov Similarly, hybrids of sterically hindered phenols and dinitrobenzofuroxan fragments have exhibited high cytotoxicity against HuTu 80, MCF-7 (human breast adenocarcinoma), and human cervical carcinoma cell lines, with this toxicity being associated with the induction of apoptosis via the internal mitochondrial pathway and an increase in reactive oxygen species (ROS) production. nih.gov

The table below summarizes the apoptotic effects of sterically hindered phenol hybrids in different cellular models.

Compound ClassCellular Model(s)Observed Apoptotic Effect
SHP/Urea Hybrids HuTu 80 (human duodenal adenocarcinoma) cells. mdpi.comdntb.gov.uanih.govInduction of apoptosis via the intrinsic mitochondrial pathway. mdpi.comdntb.gov.uanih.gov
Benzofuroxan/Sterically Hindered Phenol Hybrids HuTu 80 (human duodenal adenocarcinoma), MCF-7 (human breast adenocarcinoma), and human cervical carcinoma cell lines. nih.govInduction of apoptosis via the internal mitochondrial pathway, associated with increased ROS production. nih.gov

The compound this compound and its analogs have been investigated for their antimicrobial and antifungal activities. The presence of the dichlorophenyl group is thought to contribute to these properties.

Antimicrobial Activity:

While specific data on the antimicrobial activity of this compound itself is limited in the provided search results, related compounds containing the 3,4-dichlorophenyl moiety have shown antimicrobial potential. For example, 3,4-dichlorocinnamanilides have demonstrated broad-spectrum antimicrobial activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as mycobacteria. The dichlorophenyl group in these molecules increases their lipophilicity, which may facilitate penetration of the bacterial membrane and engagement with cellular targets.

Analogs such as 2,3,6-trichloro-5-(3,4-dichlorophenyl)phenol (B13437845) exhibit notable antimicrobial activity by disrupting cellular processes through interference with enzyme activity and membrane integrity, thereby inhibiting microbial growth. smolecule.com Furthermore, a synthesized compound, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, showed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. mdpi.com

Antifungal Activity:

The antifungal potential of compounds containing the 3,4-dichlorophenyl group has also been explored. In a study of 1-(4-phenoxymethyl-2-phenyl- mdpi.comdntb.gov.uadioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives, the 3,4-dichlorophenyl analog significantly reduced antifungal activity against Magnaporthe oryzae, the fungus that causes rice blast disease. semanticscholar.org

However, other studies have shown more promising results. For instance, certain amino alcohol derivatives of (Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitriles exhibited significant inhibition of Cryptococcus neoformans growth. dundee.ac.uk Specifically, compounds with aromatic substituted piperidine (B6355638) or piperazine (B1678402) moieties demonstrated strong anti-fungal activity. dundee.ac.uk Additionally, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride also showed activity against Cryptococcus neoformans. mdpi.com

The table below provides a summary of the antimicrobial and antifungal activities of this compound and its analogs.

Compound/Analog ClassTarget Organism(s)Observed Activity
3,4-Dichlorocinnamanilides Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA), mycobacteria.Broad-spectrum antimicrobial activity.
2,3,6-Trichloro-5-(3,4-dichlorophenyl)phenol Microorganisms.Antimicrobial agent that disrupts enzyme activity and membrane integrity. smolecule.com
3-(3,4-Dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Cryptococcus neoformans.Broad-spectrum antibacterial and antifungal activity. mdpi.com
1-(4-Phenoxymethyl-2-(3,4-dichlorophenyl)- mdpi.comdntb.gov.uadioxolan-2-ylmethyl)-1H-1,2,4-triazole Magnaporthe oryzae (rice blast fungus).Significantly reduced antifungal activity. semanticscholar.org
(Z)-2-(3,4-dichlorophenyl)-3-phenylacrylonitrile derivatives Cryptococcus neoformans.>95% inhibition of growth at 32 µg/mL for specific analogs. dundee.ac.uk

Antitubercular Activity of 3,4-Dichlorophenyl Derivatives

The 3,4-dichlorophenyl moiety is a recurring structural feature in various classes of chemical compounds that have been investigated for their potential as antitubercular agents. Research has demonstrated that the inclusion of this dichlorinated phenyl ring can confer significant activity against Mycobacterium tuberculosis. These derivatives span multiple chemical scaffolds, including ureas, pyrazoles, dihydropyridines, and chalcones, with many exhibiting promising inhibitory effects against the H37Rv strain and other resistant strains of M. tuberculosis.

Studies on substituted urea derivatives have highlighted the potential of the 3,4-dichlorophenyl group. nih.govtandfonline.com When 3,4-dichlorophenyl isocyanate was reacted with various amino acids and dipeptides, some of the resulting urea derivatives showed appreciable activity against Mycobacterium tuberculosis H37Rv. nih.govtandfonline.com At a concentration of 6.25 µM, certain compounds produced an 80-89% inhibition of growth, suggesting that this class of derivatives could be a source of lead molecules for new antitubercular drugs. nih.govtandfonline.com

Dihydropyridine derivatives incorporating the 3,4-dichlorophenyl structure have also been synthesized and tested. In a series of novel 1,4-dihydropyridine-3,5-dicarboxamides, the analog containing a 3,4-dichlorophenyl substituent (compound 3c) was identified as one of the most potent compounds, displaying an MIC of less than 6.35 µg/mL. nih.gov

The investigation of heterocyclic compounds extends to pyrazole (B372694) derivatives. Dihydropyrazoles derived from dichloro-substituted chalcones have shown significant antitubercular potential. mdpi.com Specifically, 3-(3,4-dichlorophenyl)-1-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated, with compounds having 2,4-difluorophenyl and 4-trifluoromethylphenyl scaffolds revealing MICs of 3.96 µM and 3.67 µM, respectively. mdpi.com

Chalcones themselves, which are precursors to pyrazolines, have also been a focus of research. Pyridyl chalcones with a dichlorophenyl A-ring were found to be among the most potent in a synthesized series, inhibiting the growth of M. tuberculosis H37Rv with an IC90 value ranging from 8.9 to 28 µM. mdpi.com

The collective findings from these studies underscore the importance of the 3,4-dichlorophenyl moiety in the design of novel antitubercular agents. Its incorporation into diverse molecular frameworks consistently results in compounds with significant antimycobacterial activity.

Interactive Data Table: Antitubercular Activity of 3,4-Dichlorophenyl Derivatives

Compound ClassSpecific DerivativeActivity MeasurementValueTarget OrganismReference
Phenylurea DerivativeSubstituted 3,4-dichlorophenyl-urea% Inhibition80-89% at 6.25 µMM. tuberculosis H37Rv nih.gov, tandfonline.com
Isoxazole-Urea HybridIsoxazole-based 3,4-dichlorophenyl urea (4t)MIC0.25 µg/mLM. tuberculosis nih.gov
Dihydropyridine Derivative1,4-Dihydropyridine-3,5-dicarboxamide (3c)MIC<6.35 µg/mLM. tuberculosis nih.gov
Dihydropyrazole Derivative3-(3,4-dichlorophenyl)-1-phenyl-5-(2,4-difluorophenyl)-4,5-dihydro-1H-pyrazole (22)MIC3.96 µMNot Specified mdpi.com
Dihydropyrazole Derivative3-(3,4-dichlorophenyl)-1-phenyl-5-(4-trifluoromethylphenyl)-4,5-dihydro-1H-pyrazole (24)MIC3.67 µMNot Specified mdpi.com
Pyridyl ChalconeDichloro-phenyl pyridyl chalcone (14)IC908.9–28 µMM. tuberculosis H37Rv mdpi.com

Computational Chemistry and Molecular Modeling Studies of Dichlorophenyl Phenols and Their Interactions

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uni-muenchen.de This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. uni-muenchen.de While specific molecular docking studies for 3-(3,4-Dichlorophenyl)phenol are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on structurally related dichlorophenyl derivatives.

The process of molecular docking involves several key steps: preparation of the ligand's three-dimensional structure, preparation of the target protein's crystal structure, and the application of a scoring function to rank the potential binding poses based on their predicted binding affinity. uni-muenchen.de For a compound like this compound, the initial step would involve generating its 3D conformer and optimizing its geometry, often using quantum chemical methods.

Studies on various dichlorophenyl derivatives have demonstrated their potential to interact with a range of biological targets. For instance, derivatives have been docked against protein targets implicated in cancer and infectious diseases. nih.govajchem-a.com These studies reveal that the dichlorophenyl moiety often engages in hydrophobic interactions and halogen bonds with amino acid residues in the binding pocket of the target protein. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor, further stabilizing the ligand-protein complex.

A hypothetical molecular docking study of this compound would likely investigate its interaction with enzymes where substituted phenols or biphenyls are known to be active. The binding energy, typically expressed in kcal/mol, would be calculated to estimate the binding affinity. The lower the binding energy, the more stable the complex is predicted to be. The simulation would also identify key amino acid residues involved in the interaction, providing a rationale for the compound's potential biological activity.

Table 1: Illustrative Molecular Docking Results for a Dichlorophenyl Derivative

ParameterValue
Target ProteinExample: Cyclin-Dependent Kinase 2 (CDK2)
LigandExample: A 1,2,4-triazole (B32235) derivative with a dichlorophenyl group
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLEU83, ILE10, VAL18
Interaction TypesHydrogen bonds, Hydrophobic interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for calculating the ground-state electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. wikipedia.orgmdpi.com For this compound, DFT calculations can elucidate how the presence and position of the chlorine atoms and the hydroxyl group influence the electronic distribution and chemical reactivity of the molecule.

DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable conformation. semanticscholar.org From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the molecular orbitals, and the molecular electrostatic potential. These parameters are crucial for understanding how the molecule will interact with other molecules and its environment.

Table 2: Representative DFT-Calculated Parameters for a Dichlorophenol Analog

PropertyCalculated Value
Method/Basis SetB3LYP/6-311+G(d,p)
Total Energy (Hartree)-1234.567
Dipole Moment (Debye)2.5
C-Cl Bond Length (Å)1.745
O-H Bond Length (Å)0.965

Note: This table presents example data for a representative dichlorophenol analog to illustrate the outputs of a DFT calculation, as specific published DFT data for this compound is limited.

Quantum Chemical Analyses (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Quantum chemical analyses, often performed as part of DFT studies, provide deeper insights into the reactivity and interaction sites of a molecule. acs.org Key analyses include the examination of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP). ajchem-a.comwikipedia.org

The FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ajchem-a.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the distribution of HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating different potential values. nih.gov Typically, red regions represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are prone to nucleophilic attack. nih.goviucr.org An MEP map of this compound would likely show a negative potential around the phenolic oxygen and a more positive potential around the hydroxyl hydrogen, highlighting these as key sites for interaction.

Table 3: Illustrative Quantum Chemical Properties for a Dichlorophenyl Analog

Quantum Chemical ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap5.3
Ionization Potential6.5
Electron Affinity1.2

Note: This table provides example values for a related dichlorophenyl compound to demonstrate the type of data obtained from quantum chemical analyses, due to the scarcity of specific data for this compound.

Computational Approaches for Target Identification and Mechanism of Action Elucidation

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. nih.gov Computational approaches play a significant role in this process, offering methods to predict potential targets and elucidate interaction mechanisms before extensive experimental validation. nih.gov For this compound, such methods could include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. spu.edu.synih.gov By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new or untested compounds. frontiersin.org For dichlorophenyl phenols, a QSAR study could identify the key structural features that contribute to a particular biological effect, such as the position and number of chlorine atoms.

Pharmacophore modeling is another powerful technique used for target identification. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. diva-portal.org By generating a pharmacophore model from a set of known active compounds, it is possible to screen large chemical databases to identify other molecules that fit the model and are therefore likely to be active against the same target.

In silico target identification tools often utilize a combination of ligand-based and structure-based approaches. researchgate.net Ligand-based methods, like chemical similarity searching and pharmacophore modeling, rely on the knowledge of other molecules that bind to a target. researchgate.net Structure-based methods, such as reverse docking, involve docking a compound against a panel of known protein structures to predict potential binding partners. researchgate.net These computational strategies can generate hypotheses about the biological targets of this compound, which can then be prioritized for experimental testing.

Environmental Occurrence, Degradation, and Biotransformation of 3,4 Dichlorophenyl Containing Compounds

Environmental Release Pathways for Dichlorophenyl Derivatives

Dichlorophenyl derivatives, including the precursor 3,4-dichloroaniline (B118046) (3,4-DCA), enter the environment through various pathways primarily linked to agricultural practices and industrial activities. A significant source is the environmental degradation of widely used phenylurea and acylanilide herbicides such as diuron (B1670789), linuron (B1675549), and propanil, which break down to form 3,4-DCA. nih.gov These herbicides are applied extensively in agriculture, leading to the release of their dichlorophenyl-containing metabolites into soil and water systems.

Industrial processes also contribute to the environmental burden of these compounds. 3,4-DCA is a key intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and other pesticides. nih.govnih.gov Effluents from these manufacturing facilities can be a direct point source of contamination into aquatic environments. nih.gov Furthermore, accidental spills during transport, storage, or handling can lead to direct and concentrated contamination of soil and water bodies. nih.gov

Once in the environment, these compounds can be transported over long distances. Volatilization from soil or plant surfaces allows for atmospheric transport, with subsequent deposition onto land and water via precipitation or dry deposition, contaminating areas far from the original source. nih.govmdpi.com Their chemical properties also allow them to adsorb to suspended particles in water, contributing to their persistence and potential for leaching into groundwater. nih.gov

Biodegradation of 3,4-Dichloroaniline and Related Metabolites

The breakdown of 3,4-DCA in the environment is largely dependent on microbial activity. Various bacteria and fungi have been identified that can degrade and, in some cases, completely mineralize this compound, using it as a source of carbon and energy.

Microbial Degradation Pathways (e.g., by Bacillus megaterium)

Several bacterial species have demonstrated the ability to degrade 3,4-DCA through different enzymatic pathways. A notable example is Bacillus megaterium IMT21 , a bacterium isolated from soil with a history of exposure to the herbicide diuron. This strain can mineralize 3,4-DCA, utilizing it as a sole source of carbon and energy. The degradation pathway in B. megaterium IMT21 proceeds via a dichloroacetanilide intermediate. nih.govmdpi.com

Other microorganisms also play a role in the biodegradation of 3,4-DCA:

Acinetobacter baylyi GFJ2 utilizes a pathway that involves the initial dehalogenation of 3,4-DCA to form 4-chloroaniline (B138754) (4-CA). This intermediate is then further degraded through two possible routes: another dehalogenation to aniline (B41778) followed by ring cleavage, or dioxygenation to 4-chlorocatechol, which also undergoes ring cleavage. nih.govresearchgate.net

Pseudomonas fluorescens 26-K is suggested to degrade 3,4-DCA via dehalogenation and subsequent hydroxylation to form intermediates like 4-amino-2-chlorophenol (B1200274) or 3-chloro-4-hydroxyaniline. nih.govumons.ac.be

Pseudomonas putida has been shown to co-metabolize 3,4-DCA in the presence of aniline, enhancing its mineralization. asm.org

The white rot fungus Phanerochaete chrysosporium can achieve high levels of 3,4-DCA mineralization under specific fermentation conditions (37°C and oxygen gassing). nih.gov

The ability of microorganisms to break down these compounds is crucial for their removal from contaminated environments. The efficiency of biodegradation can be influenced by the specific microbial strains present and environmental conditions.

Identification of Degradation Intermediates and Mineralization Routes

The complete breakdown (mineralization) of 3,4-DCA into carbon dioxide, water, and chloride ions involves a series of intermediate compounds. The specific intermediates formed depend on the degrading microorganism and the metabolic pathway employed.

In a study of a sediment-water system from a rice field, minor metabolites of 3,4-DCA were identified as 3,4-dichloroacetanilide (3,4-DCAA) and 3,3′,4,4′-tetrachloroazobenzene (TCAB) . researchgate.net The high mineralization rate observed in this study (23.1% of the applied 3,4-DCA after 56 days) suggested an adaptation of the microbial community due to long-term exposure to the parent herbicide, propanil. researchgate.net

The degradation pathways and their key intermediates for several microorganisms are summarized in the table below.

MicroorganismInitial Step/Key Intermediate(s)Subsequent PathwayReference
Bacillus megaterium IMT21DichloroacetanilideMineralization nih.gov
Acinetobacter baylyi GFJ24-Chloroaniline (via dehalogenation)Further dehalogenation to aniline or dioxygenation to 4-chlorocatechol, followed by ortho-cleavage nih.gov
Alcaligenes faecalis H14,5-Dichloropyrocatechol (via oxidative deamination)Mineralization nih.govnih.gov
Pseudomonas putida4,5-DichlorocatecholOrtho ring cleavage umons.ac.be
Phanerochaete chrysosporiumN-(3,4-dichlorophenyl)-α-ketoglutaryl-δ-amide (DCAX)Conversion to DCA-succinimide, followed by mineralization nih.govresearchgate.net

These diverse pathways highlight the various microbial strategies for detoxifying and utilizing chlorinated anilines. The formation of catechol-based intermediates is a common theme, often leading to ring-cleavage and entry into central metabolic cycles. nih.govumons.ac.be

Phototransformation Pathways of Dichlorophenyl-Containing Herbicides

In addition to microbial breakdown, dichlorophenyl-containing herbicides like diuron and linuron are susceptible to phototransformation, or degradation induced by sunlight, particularly in aquatic environments. nih.gov This process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photochemistry, involving other light-absorbing substances in the water. taylorfrancis.com

The photo-induced degradation of diuron in water is often driven by highly reactive species like hydroxyl radicals (•OH). researchgate.net The presence of substances like nitrates and nitrites, which are common in agricultural runoff, can accelerate this process. nih.gov The primary degradation pathways for diuron involve the oxidation of the dimethylurea side chain. nih.gov

Key phototransformation products of diuron include:

N-monodemethylated derivatives (e.g., where one methyl group is removed)

N-formyl derivatives

Carbinolamine by-products nih.gov

Less common pathways can lead to the substitution of a chlorine atom with a hydroxyl group (Cl/OH substituted) or the formation of nitrated phenylureas. nih.gov The efficiency of phototransformation can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO2), which generate reactive oxygen species under UV or solar irradiation. uoi.gr These advanced oxidation processes can lead to more rapid and complete mineralization of the herbicide. researchgate.net

Biotransformation Processes in Non-Human Biological Systems (e.g., Aquatic Organisms)

When dichlorophenyl-containing compounds enter aquatic ecosystems, they can be taken up, metabolized, and accumulated by organisms such as fish. This biotransformation can alter the toxicity and persistence of the parent compound.

Studies on freshwater fish, including rainbow trout (Salmo gairdneri) and fathead minnows (Pimephales promelas), have shown that they can metabolize the herbicide diuron. Gas chromatography-mass spectrometry (GC/MS) analysis of extracts from diuron-exposed trout confirmed the presence of 3,4-dichloroaniline (3,4-DCA) and demethylated products as metabolites. epa.gov Similarly, the herbicide propanil, which also contains the 3,4-dichlorophenyl moiety, was metabolized, with 3,4-DCA being a principal breakdown product. epa.gov

In zebrafish (Danio rerio) embryos, 3,4-DCA is known to be taken up from the water, and biotransformation processes can affect its internal concentration. nih.govresearchgate.net The bioconcentration factor, which measures the accumulation of a chemical in an organism from water, can be influenced by these metabolic activities. nih.gov

The biotransformation of DDT, another persistent organochlorine compound, has been studied in marine fish. These studies show that the route of exposure (aqueous vs. dietary) can significantly affect the fate and biokinetics of the compound and its metabolites. nih.gov In black sea breams, DDT was metabolized to DDE (p,p'-dichlorodiphenyldichloroethylene) and DDD (p,p'-dichlorodiphenyldichloroethane), with DDE being more persistent in the body. nih.gov These findings in related chlorinated compounds provide insights into the potential metabolic pathways for 3,4-dichlorophenyl derivatives in aquatic life, highlighting that biotransformation is a key factor in their environmental fate and ecotoxicological impact. nih.govutoronto.ca

Research into Environmental Persistence Considerations for Dichlorophenyl Phenols

Dichlorophenyl phenols and related compounds like 3,4-DCA are recognized as persistent environmental pollutants. nih.govnih.gov Their persistence, defined as the ability to resist degradation, allows them to remain in the environment for long periods. inflibnet.ac.inepa.gov This characteristic is a key feature of Persistent Organic Pollutants (POPs), which can undergo long-range transport and accumulate in ecosystems. inflibnet.ac.in

Several factors influence the environmental persistence of these compounds:

Chemical Structure : Resistance to biodegradation generally increases with the number of chlorine atoms on the aromatic ring. The position of the chlorine atoms also plays a role, with chlorine in the meta position showing greater resistance to microbial attack. cdc.gov

Sorption to Soil and Sediment : Chlorophenols and anilines tend to adsorb to organic matter and clay particles in soil and sediment. cdc.govunl.pt This binding can reduce their availability for microbial degradation and leaching, thereby increasing their persistence in the solid phase. researchgate.netcdc.gov

Environmental Conditions : The fate and transport of chlorophenols are heavily influenced by environmental pH. Under acidic conditions, they are more likely to volatilize or adsorb to soil, while under neutral to alkaline conditions, their mobility in soil increases. unl.ptnih.gov Other factors like temperature, moisture, and the presence of adapted microbial populations also affect their degradation rates. taylorfrancis.com

Due to their recalcitrant nature, chlorophenols can be detected in various environmental compartments, including soil, water, and air. nih.govnih.govcpcb.nic.in Their persistence raises concerns about long-term exposure and potential accumulation in food chains, making them a subject of ongoing environmental monitoring and research. nih.govnih.gov

Advanced Analytical Methodologies for the Detection and Characterization of Dichlorophenyl Phenols

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(3,4-Dichlorophenyl)phenol from various sample types. Both gas and liquid chromatography, coupled with a range of detectors, provide robust analytical solutions.

Gas Chromatography with Specific Detectors (e.g., Flame Ionization, Electron Capture, Mass Spectrometry)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like dichlorophenyl phenols. um.es For underivatized phenols, a Flame Ionization Detector (FID) can be utilized. epa.gov However, due to the presence of chlorine atoms, an Electron Capture Detector (ECD) offers enhanced selectivity and sensitivity for chlorinated compounds. um.esnih.gov A method for analyzing chlorinated phenols in aqueous samples at nanogram-per-liter concentrations has been developed using capillary GC with ECD after extraction and derivatization. oup.com

Mass spectrometry (MS) coupled with GC (GC-MS) is arguably the most powerful detection method, providing both high sensitivity and definitive identification based on the mass-to-charge ratio of the compound and its fragments. um.esnih.gov GC-MS analysis of dichlorophenol isomers, for instance, shows a parent molecular ion peak that confirms their identity. researchgate.net The use of a low polarity silarylene phase column in GC-MS has demonstrated excellent performance for the analysis of phenols and chlorinated phenols. thermofisher.com

Interactive Table: GC-based methods for Dichlorophenyl Phenol (B47542) Analysis

TechniqueDetectorDerivatizationKey Advantages
GCFIDOptionalGood for general-purpose analysis of underivatized phenols. epa.gov
GCECDOften RequiredHigh sensitivity and selectivity for chlorinated compounds. nih.govoup.com
GC-MSMSOften RequiredHigh sensitivity, definitive identification, and structural information. nih.govresearchgate.net

High-Performance Liquid Chromatography with Diverse Detection Modes (e.g., UV, Fluorescence, Mass Spectrometry, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound, particularly for less volatile or thermally labile derivatives. um.es HPLC systems are commonly paired with Ultraviolet (UV) detectors for the quantification of phenolic compounds. nih.gov A method for the simultaneous determination of phenol and several of its derivatives, including chlorophenols, has been developed using HPLC with UV detection. academicjournals.org The separation is often achieved on a C18 reverse-phase column. nih.gov The mobile phase typically consists of a polar organic solvent like acetonitrile (B52724) or methanol (B129727) and a weak acid. nih.gov

For enhanced sensitivity and selectivity, fluorescence, mass spectrometry (LC-MS), and electrochemical detectors can be employed. scirp.orgmdpi.com LC-MS, in particular, has become a standard for the trace analysis of environmental contaminants. The herbicide Diuron (B1670789), which is N'-(3,4-dichlorophenyl)-N,N-dimethylurea, and its metabolites are often analyzed using HPLC-UV. scielo.br Electrochemical detection is another highly sensitive and selective method for electroactive compounds like phenols. mdpi.com

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for determining the precise molecular structure. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum can confirm the substitution pattern on the phenyl rings. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a dichlorophenol will exhibit characteristic absorption bands for the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bonds. acs.orgnist.gov The disappearance of the broad -OH stretching band after derivatization can confirm the reaction's success. oup.com

Mass Spectrometry (MS) , often coupled with a chromatographic separation technique, provides information about the molecular weight and fragmentation pattern of the compound. The isotopic signature of chlorine atoms (³⁵Cl and ³⁷Cl) results in a characteristic pattern in the mass spectrum, aiding in the identification of chlorinated compounds. researchgate.netnist.gov

Chemical Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Chemical derivatization is a common strategy employed to improve the analytical characteristics of phenolic compounds, particularly for GC analysis. chromatographyonline.com Derivatization can increase the volatility and thermal stability of the analytes, leading to better chromatographic peak shapes and increased sensitivity. oup.com

Common derivatization techniques for phenols include:

Acetylation: Reacting the phenol with acetic anhydride (B1165640) to form a more volatile acetate (B1210297) ester. oup.comoup.comuw.edu.pl This can be done directly in an aqueous sample before extraction. nemi.govncasi.org

Silylation: Converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. nih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. researchgate.netresearchgate.net Silylation can be performed rapidly, sometimes in under a minute. nih.gov

Alkylation: Using reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) to form methyl or pentafluorobenzyl ethers, respectively. epa.gov

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the detector being used. For instance, PFBBr derivatization is suitable for highly sensitive analysis by GC-ECD. oup.com

Interactive Table: Common Derivatization Strategies for Phenol Analysis

Derivatization MethodReagent ExampleDerivative FormedKey Advantages
AcetylationAcetic AnhydrideAcetate EsterIncreases volatility for GC analysis. oup.comuw.edu.pl
SilylationBSTFA, MTBSTFASilyl EtherImproves thermal stability and chromatographic behavior. nih.govresearchgate.net
AlkylationPFBBrPentafluorobenzyl EtherEnhances sensitivity for ECD detection. epa.govoup.com

Potential Applications and Future Research Directions for 3 3,4 Dichlorophenyl Phenol in Chemical Science

Role as Chemical Intermediates in Organic Synthesis

The molecular architecture of 3-(3,4-Dichlorophenyl)phenol makes it a valuable intermediate in organic synthesis. The presence of the hydroxyl group and the dichlorinated phenyl ring allows for a variety of chemical transformations, enabling the construction of more complex molecules.

One of the primary synthetic routes to produce this compound itself involves the Suzuki–Miyaura coupling reaction. This method, known for its mild reaction conditions and tolerance of various functional groups, couples a boronic acid with an aryl halide using a palladium catalyst. This highlights the compound's accessibility through established synthetic protocols.

Once formed, this compound can undergo several types of reactions:

Oxidation: The phenol (B47542) group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chlorine atoms can be removed through reduction reactions, yielding less chlorinated phenols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of various derivatives. For instance, it serves as a precursor for creating more intricate structures, such as those used in the development of pharmaceuticals and other functional materials. wikipedia.orgacs.org The compound's utility is also seen in the synthesis of sertraline (B1200038) imine, a key intermediate in the production of the antidepressant sertraline. acs.orgresearchgate.net

The following table summarizes the key reactions and synthetic applications of this compound as a chemical intermediate.

Reaction TypeReagents/ConditionsProduct ClassApplication
Suzuki–Miyaura CouplingBoronic acid, aryl halide, Palladium catalystBiphenyl (B1667301) derivativesSynthesis of the parent compound
OxidationPotassium permanganate, chromium trioxideQuinones, oxidized phenolsCreation of new functional groups
ReductionReducing agentsDechlorinated phenolsModification of the core structure
Nucleophilic SubstitutionVarious nucleophilesSubstituted phenylphenolsIntroduction of diverse functionalities
Condensation ReactionsAmines, aldehydesSchiff bases, amidesSynthesis of pharmaceutical intermediates

Development of Novel Biologically Active Agents

The 3,4-dichlorophenyl moiety is a common feature in a variety of biologically active compounds, suggesting that this compound and its derivatives are promising candidates for the development of new therapeutic agents. sioc-journal.cnresearchgate.netmdpi.com Research has explored its potential in several areas, including antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial and Antifungal Properties: The presence of chlorine atoms on the aromatic ring is known to enhance the antimicrobial and antifungal activity of phenolic compounds. The dichlorophenyl group can increase the lipophilicity of a molecule, which facilitates its penetration through microbial cell membranes. Derivatives of this compound, such as certain 3,4-dichlorocinnamanilides, have demonstrated broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria.

Antitumor Activity: Recent studies have focused on synthesizing novel compounds based on the 3,4-dichlorophenyl structure with the aim of discovering effective antitumor agents. sioc-journal.cn For example, a series of 3,4-dichlorophenyl amides were designed and synthesized, with some showing potent inhibitory activity against gastric cancer cell lines. sioc-journal.cn One particular compound, (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one, exhibited significant growth inhibition of AGS gastric cancer cells. sioc-journal.cn The mechanism of action for some of these compounds may involve the inhibition of key signaling pathways, such as the DYRK1A-AKT pathway. sioc-journal.cn

Neuroprotective Agents: The 3-(3,4-dichlorophenyl) scaffold has also been incorporated into molecules designed to target neurodegenerative diseases. One study reported the synthesis of 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, which was found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B). mdpi.com The selective inhibition of MAO-B is a recognized therapeutic strategy for Parkinson's disease. mdpi.com This finding opens the door for the development of new drug candidates for neurodegenerative disorders based on this chemical structure. mdpi.com

The table below highlights some of the biologically active agents derived from or related to the this compound scaffold.

Compound ClassBiological ActivityTarget/Mechanism
3,4-DichlorocinnamanilidesAntimicrobial (Gram-positive bacteria, mycobacteria)Enhanced membrane penetration due to the dichlorophenyl group.
3,4-Dichlorophenyl amidesAntitumor (gastric cancer)Inhibition of DYRK1A-AKT signaling pathway. sioc-journal.cn
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleNeuroprotective (MAO-B inhibitor)Selective inhibition of monoamine oxidase B. mdpi.com
1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]ethyl}-2-piperidonesNeurokinin-2 (NK2) receptor antagonistsSelective antagonism of the NK2 receptor. researchgate.net

Explorations in Materials Science Research

The structural characteristics of this compound and its derivatives also lend themselves to applications in materials science. Halogenated aromatic compounds are often utilized as precursors in the synthesis of polymers and other functional materials. smolecule.com The dichlorophenyl moiety can impart desirable properties such as increased durability and specific electronic functionalities to polymers. solubilityofthings.com

Research in this area has explored the use of related compounds in the development of new materials. For instance, acrylic monomers based on 2,4-dichlorophenol (B122985) have been synthesized and copolymerized to create materials with potential applications. researchgate.net Bis(3,4-dichlorophenyl)methanone, a structurally related ketone, is being investigated for its potential to contribute to the creation of new materials with specific functionalities. evitachem.com

The phenol group in this compound provides a reactive site for polymerization reactions, allowing for its incorporation into polymer backbones. Phenolic polymers are known for their thermal stability and adhesive properties. mdpi.comresearchgate.net The introduction of the dichlorophenyl group could further enhance these properties, leading to the development of high-performance polymers for various applications.

Future research in this domain could focus on:

The synthesis and characterization of novel polymers incorporating the this compound monomer.

Investigation of the thermal, mechanical, and electronic properties of these new materials.

Exploring applications in areas such as high-performance coatings, adhesives, and electronic components.

Future Prospects in Rational Drug Discovery and Design

The 3-(3,4-dichlorophenyl) structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net This makes this compound an attractive starting point for rational drug design and discovery. openmedicinalchemistryjournal.com

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to design and optimize new drug candidates based on this scaffold. openmedicinalchemistryjournal.com By understanding the interactions between the 3,4-dichlorophenyl group and the binding sites of various biological targets, chemists can rationally modify the structure of this compound to enhance its potency and selectivity for a specific target. researchgate.netnih.gov

For example, the 3,4-dichlorophenyl group is known to fit well into hydrophobic pockets of various enzymes and receptors. nih.gov This has been exploited in the design of inhibitors for targets such as RAF kinases and monoamine oxidase. researchgate.netnih.gov

Future prospects in this area include:

Utilizing computational tools to screen virtual libraries of this compound derivatives against a wide range of biological targets. openmedicinalchemistryjournal.com

Employing structure-based drug design to create highly selective ligands for specific receptor subtypes. nih.gov

Developing novel synthetic methodologies to access a wider diversity of derivatives for biological screening. researchgate.netsioc-journal.cn

The table below summarizes key aspects of rational drug design involving the 3-(3,4-dichlorophenyl) scaffold.

Design StrategyComputational ToolTarget ClassExample
Scaffold HoppingMolecular DockingKinasesRAF inhibitors nih.gov
Privileged Scaffold-based DesignQSAR, Molecular ModelingEnzymesMAO-B inhibitors researchgate.net
Fragment-based Drug DiscoveryVirtual ScreeningReceptorsDopamine (B1211576) D3 receptor ligands nih.gov

Advancements in Environmental Monitoring and Remediation Technologies for Dichlorophenyl Contaminants

Dichlorophenol compounds are recognized as persistent environmental pollutants that can accumulate in wastewater and soil. iaea.orgresearchgate.net This has driven the development of advanced technologies for their monitoring and remediation.

Environmental Monitoring: Effective monitoring is crucial for assessing the extent of contamination and the effectiveness of remediation efforts. The U.S. Environmental Protection Agency (EPA) includes various dichlorinated compounds in its Unregulated Contaminant Monitoring Rule (UCMR) to gather data on their occurrence in public water systems. epa.gov While this compound itself may not be explicitly listed, related compounds like 3,4-dichlorophenyl isocyanate have been part of these monitoring programs. oup.com

Electrochemical biosensors offer a promising approach for the rapid and sensitive detection of environmental pollutants. mdpi.com These biosensors can utilize enzymes, whole cells (such as algae), or DNA to detect the presence of toxic chemicals like dichlorophenyl derivatives. mdpi.com Algae-based biosensors, for instance, are highly sensitive to pollutants and can be used to determine the toxicity of contaminated water samples. mdpi.com

Remediation Technologies: Several remediation technologies are being explored to remove dichlorophenyl contaminants from the environment. These can be broadly categorized as biological, physico-chemical, and thermal treatments. core.ac.uk

Sorption: This technique uses sorbent materials like silica (B1680970) to remove dichlorophenols from wastewater. iaea.org Studies have shown high removal efficiencies under optimized conditions of pH and temperature. iaea.org

Electrokinetic Remediation: This in-situ method uses an electric field to move contaminants and treatment agents through the soil. researchgate.net For example, sodium persulfate can be delivered into contaminated soil to degrade 2,4-dichlorophenol. researchgate.net

Advanced Oxidation Processes (AOPs): These processes generate highly reactive radicals, such as sulfate (B86663) radicals, to break down persistent organic pollutants. researchgate.net Electrochemical activation of persulfate is one such method. researchgate.net

Bioremediation: This approach utilizes microorganisms to degrade contaminants. evonik.com Technologies like bioventing and landfarming can enhance the microbial degradation of organic pollutants in soil. core.ac.uk

The following table provides an overview of remediation technologies applicable to dichlorophenyl contaminants.

TechnologyDescriptionTarget Contaminants
SorptionUse of solid materials to adsorb pollutants from water. iaea.orgDichlorophenols in wastewater
Electrokinetic RemediationApplication of an electric field to transport reactants for in-situ degradation. researchgate.netDichlorophenols in soil
Advanced Oxidation ProcessesGeneration of highly reactive species to chemically degrade pollutants. researchgate.netPersistent organic pollutants, including chlorophenols
BioremediationUse of microorganisms to break down contaminants. core.ac.ukevonik.comPetroleum hydrocarbons, some chlorinated organics

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-(3,4-Dichlorophenyl)phenol, and how do they validate molecular structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to identify aromatic proton environments and chlorine-induced deshielding effects. For example, 1H^1H NMR chemical shifts in the aromatic region (δ 6.8–7.5 ppm) and coupling patterns can confirm substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (163 g/mol for 3,4-Dichlorophenol) and isotopic patterns from chlorine atoms .
  • Infrared Spectroscopy (IR) : Detect hydroxyl (-OH) stretching (~3200–3600 cm1^{-1}) and C-Cl vibrations (~550–750 cm1^{-1}) to verify functional groups.

Q. What are the standard synthetic routes for this compound, and how do reaction conditions affect yield and purity?

  • Methodological Answer :

  • Urea Derivative Synthesis : A patent describes synthesizing 3-(3,4-dichlorophenyl)-1,1-dimethylurea via nucleophilic substitution, achieving >90% purity with HCl and methanol recovery. Key steps include controlled temperature (40–60°C) and stoichiometric excess of dimethylamine .
  • Direct Chlorination : Electrophilic aromatic substitution of phenol using Cl2_2 or SO2_2Cl2_2. Optimize catalyst (FeCl3_3) concentration and reaction time to minimize polychlorinated byproducts .
  • Table : Comparison of Methods
MethodYield (%)Purity (%)Key Conditions
Urea Derivative Route85–92>9060°C, 12h, MeOH solvent
Direct Chlorination70–7880–85FeCl3_3, 50°C, 6h

Q. How do chlorine substituents alter the physicochemical properties of this compound compared to phenol?

  • Methodological Answer :

  • Polarity and Solubility : Chlorine increases hydrophobicity (logP ~2.8 vs. phenol’s 1.5), reducing water solubility. Use octanol-water partition coefficients (logKow_{ow}) for environmental fate modeling .
  • Acidity : The electron-withdrawing effect of Cl lowers pKa (~8.2 vs. phenol’s 9.9), enhancing acidity. Titrate with NaOH to measure dissociation constants .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, influenced by Cl’s electronegativity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Assay Standardization : Compare studies using identical cell lines (e.g., Chlamydomonas reinhardtii for photosynthetic inhibition) and exposure times. For example, contradictions in EC50_{50} values may arise from varying light intensities in chlorophyll fluorescence assays .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., quinones) that may interfere with bioactivity measurements .
  • Statistical Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like pH and temperature .

Q. What computational approaches predict the environmental persistence of this compound, and how do they align with empirical data?

  • Methodological Answer :

  • QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to estimate half-life in soil (e.g., EPI Suite predicts t1/2_{1/2} ~60 days). Validate with field studies measuring degradation rates under aerobic conditions .
  • Molecular Dynamics Simulations : Model interactions with soil organic matter to predict binding affinity and leaching potential. Compare with HPLC data from groundwater monitoring .
  • Table : Predicted vs. Observed Half-Lives
MediumQSAR Prediction (days)Empirical Data (days)
Soil58–6555–70
Aquatic30–4525–40

Q. What methodological considerations are critical when designing photodegradation studies for this compound in aquatic systems?

  • Methodological Answer :

  • Light Source Calibration : Use solar simulators with UV-A/UV-B filters (290–400 nm) to mimic natural conditions. Monitor irradiance with radiometers to ensure reproducibility .
  • Byproduct Identification : Employ GC-MS or HPLC-PDA to track intermediates (e.g., dichlorocatechol). Compare fragmentation patterns with reference libraries .
  • pH Control : Adjust buffers (pH 5–9) to assess hydrolysis rates. For example, alkaline conditions (pH 9) accelerate dechlorination via nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.